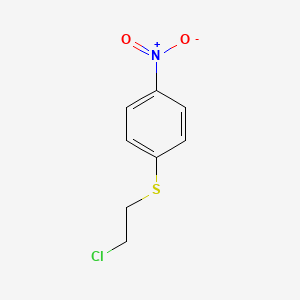

2-Chloroethyl p-nitrophenyl sulfide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5535-73-9 |

|---|---|

Formule moléculaire |

C8H8ClNO2S |

Poids moléculaire |

217.67 g/mol |

Nom IUPAC |

1-(2-chloroethylsulfanyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 |

Clé InChI |

XSHHJXAFSBWTJU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1[N+](=O)[O-])SCCCl |

Origine du produit |

United States |

Contextualizing 2 Chloroethyl Sulfide Derivatives in Organic Chemistry Research

2-Chloroethyl sulfide (B99878) derivatives are a class of organosulfur compounds that have garnered considerable attention in organic chemistry. Their general structure, characterized by a 2-chloroethyl group (-CH2CH2Cl) attached to a sulfur atom, imparts a unique reactivity profile. This class of compounds is often studied as analogues or simulants for sulfur mustards, such as bis(2-chloroethyl) sulfide, a potent chemical warfare agent. wikipedia.orgchemicalbook.comwikipedia.orged.ac.uk The presence of the electrophilic 2-chloroethyl group and the nucleophilic sulfur atom allows these molecules to participate in a variety of chemical transformations, including alkylation and oxidation reactions. wikipedia.orgacs.org

The study of these derivatives provides valuable insights into reaction mechanisms, such as hydrolysis and oxidation, which are crucial for developing decontamination strategies for hazardous materials. acs.orgacs.org For instance, research on the hydrolysis of 2-chloroethyl ethyl sulfide has revealed the formation of sulfonium (B1226848) salts as key intermediates, influencing the reaction kinetics. acs.org Furthermore, the investigation of their reactions with various reagents helps in understanding the fundamental principles of organic reactivity and in the design of new synthetic methodologies.

Rationale for Academic Investigation of 2 Chloroethyl P Nitrophenyl Sulfide Based on Structural Features and Analogous Reactivity

General Approaches to the Synthesis of this compound (as inferred from related chemical classes)

The principal synthetic route to this compound is predicated on the S-alkylation of p-nitrothiophenol or its corresponding salt. This falls under the general class of Williamson ether synthesis, adapted for sulfur (thioether synthesis). The reaction involves a nucleophilic attack by the sulfur atom of a thiophenol derivative on an alkyl halide.

A common and direct method involves the reaction of p-nitrothiophenol with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane. In this reaction, the p-nitrothiophenol is typically deprotonated first by a base (like sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic p-nitrothiophenate anion. This anion then attacks the carbon atom bonded to the bromine in 1-bromo-2-chloroethane. Bromine is a better leaving group than chlorine, which allows for a selective reaction to form the desired product.

An alternative, though less direct, approach could involve transition metal-catalyzed cross-coupling reactions. nih.gov Methods for synthesizing aryl sulfides often employ catalysts based on copper or palladium to couple thiols with aryl halides. nih.govorganic-chemistry.org While typically used for creating aryl-sulfur bonds, modifications of these catalytic systems could potentially be adapted for the S-alkylation of p-nitrothiophenol with a 2-chloroethyl halide. For instance, copper-catalyzed couplings are known to be effective for forming C-S bonds and tolerate a variety of functional groups, including the nitro group. organic-chemistry.org

Precursor Chemistry and Identification of Key Synthetic Intermediates

The successful synthesis of this compound relies on two key precursor molecules.

p-Nitrothiophenol : This compound serves as the sulfur and p-nitrophenyl source. It is an aromatic thiol that is relatively acidic due to the electron-withdrawing nature of the para-nitro group. This increased acidity facilitates its conversion into the key reactive intermediate, the p-nitrothiophenate anion , upon treatment with a base. The formation of this thiolate is crucial as it is a much stronger nucleophile than the neutral thiol. The disappearance of the S-H stretching mode in spectroscopic analysis can confirm the formation of the thiolate and its subsequent chemisorption or reaction. nih.gov

1-Bromo-2-chloroethane : This haloalkane acts as the electrophile, providing the 2-chloroethyl group. nih.gov Its structure is critical for the synthesis, as it contains two different halogen atoms. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromide ion a superior leaving group. This difference in reactivity allows the p-nitrothiophenate to selectively displace the bromide, leaving the chloride intact on the ethyl chain to yield the final product. nih.gov

The primary synthetic intermediate in this process is the p-nitrothiophenate anion , generated in situ. The reaction proceeds via an SN2 mechanism, where the thiolate attacks the primary carbon attached to the bromine, leading to the formation of the thioether bond and the expulsion of a bromide ion.

Table of Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis | Key Properties |

|---|---|---|---|

| p-Nitrothiophenol | C₆H₅NO₂S | Nucleophile (after deprotonation) | Aromatic thiol, solid, acidic S-H bond. |

Reactivity and Reaction Mechanisms of 2 Chloroethyl P Nitrophenyl Sulfide

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for 2-chloroethyl p-nitrophenyl sulfide (B99878) and its analogs. The course of these reactions is significantly influenced by factors such as the potential for intramolecular participation, the nature of the nucleophile, the solvent, and the leaving group.

Intramolecular Cyclization and Episulfonium Ion Formation in 2-Chloroethyl Sulfide Derivatives

A key feature of the reactivity of 2-chloroethyl sulfide derivatives is the neighboring group participation by the sulfur atom, leading to the formation of a cyclic intermediate known as an episulfonium ion (also referred to as a thiiranium ion). This process occurs through an intramolecular nucleophilic attack of the sulfur atom on the carbon atom bearing the chlorine. researchgate.netacs.org This cyclization is a critical step in the mechanism of action of many sulfur mustards and their analogs. researchgate.netacs.org

The formation of the highly reactive three-membered episulfonium ring renders the system susceptible to attack by various nucleophiles. acs.org This intermediate is a potent electrophile and can react with a wide range of biological nucleophiles, such as DNA and proteins, leading to alkylation. acs.org For instance, in the case of sulfur mustard [bis-(2-chloroethyl) sulfide], the formation of an episulfonium ion is followed by reaction with nucleophiles like the N7 atom of guanine (B1146940) in DNA. researchgate.net

The stability and reactivity of the episulfonium ion are influenced by the substituents on the sulfur atom. In the context of 2-chloroethyl p-nitrophenyl sulfide, the electron-withdrawing nature of the p-nitrophenyl group would be expected to destabilize the positively charged sulfur in the episulfonium ion, potentially affecting its rate of formation and subsequent reactions.

Direct SN2 Displacement Pathways in Related Sulfide Systems

In addition to the pathway involving an episulfonium ion intermediate, direct bimolecular nucleophilic substitution (SN2) at the carbon bearing the leaving group can also occur. In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon, leading to the displacement of the leaving group in a single, concerted step. pressbooks.pub

For SN2 reactions, the strength of the nucleophile is a crucial factor; stronger nucleophiles generally lead to faster reaction rates. pressbooks.pub The nucleophilicity of various species often follows predictable trends. For example, for a given element, negatively charged species are more nucleophilic than their neutral counterparts (e.g., CH₃S⁻ > CH₃SH). libretexts.org

The structure of the substrate also plays a significant role. SN2 reactions are sensitive to steric hindrance at the reaction center. While primary alkyl halides are generally good substrates for SN2 reactions, the presence of bulky substituents can hinder the approach of the nucleophile.

Influence of Solvent Media on Nucleophilic Reactivity in 2-Chloroethyl Sulfide Analogues

The solvent in which a reaction is conducted can have a profound impact on the rate and mechanism of nucleophilic substitution reactions. youtube.comyoutube.com Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

Polar protic solvents , such as water and alcohols, have the ability to form hydrogen bonds. youtube.com These solvents can solvate both cations and anions effectively. While they can stabilize the transition state in SN1 reactions, they can also solvate and stabilize the nucleophile, thereby reducing its reactivity in SN2 reactions. youtube.comlibretexts.org

Polar aprotic solvents , such as acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO), possess a dipole moment but lack acidic protons for hydrogen bonding. youtube.com They are effective at solvating cations but leave anions relatively "bare" and more reactive. youtube.com Consequently, SN2 reactions are often faster in polar aprotic solvents. youtube.com

Nonpolar solvents do not significantly solvate charged species and are generally poor solvents for ionic reactants.

The choice of solvent can dictate whether a reaction proceeds via an SN1-like mechanism (favoring episulfonium ion formation) or a direct SN2 pathway. For instance, polar protic solvents can facilitate the ionization of the C-Cl bond to form the episulfonium ion. libretexts.org Conversely, a polar aprotic solvent might favor a direct SN2 attack by a strong nucleophile. youtube.com

Table 1: Properties of Common Solvents

| Solvent | Type | Dielectric Constant (at 20°C) |

|---|---|---|

| Water | Polar Protic | 80.1 |

| Methanol | Polar Protic | 32.7 |

| Ethanol | Polar Protic | 24.5 |

| Acetone | Polar Aprotic | 20.7 |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 |

This table is for illustrative purposes and includes a selection of common solvents.

Role of Leaving Group Nature in Substitution Processes

The leaving group is the species that detaches from the carbon atom during a substitution reaction. A good leaving group is a species that is stable on its own, typically a weak base. pressbooks.pub The ability of a group to act as a good leaving group is inversely related to its basicity. pressbooks.pub For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. pressbooks.publibretexts.org This trend correlates with the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). libretexts.org

In this compound, the leaving group is the chloride ion (Cl⁻). While chloride is a reasonably good leaving group, its departure can be assisted by the intramolecular participation of the sulfur atom, as discussed previously. The nature of the leaving group is a critical factor in the rate-determining step of both SN1 and SN2 reactions. pressbooks.publibretexts.org

Elimination Reactions

In addition to substitution, this compound can potentially undergo elimination reactions, where a small molecule (in this case, HCl) is removed from adjacent carbon atoms to form a double bond.

Stereoelectronic Effects Governing Elimination Pathways in 2-Chloroethyl Sulfide Derivatives

Elimination reactions, particularly E2 (bimolecular elimination) reactions, are highly dependent on the stereochemical arrangement of the atoms involved. The most favorable arrangement for an E2 reaction is an anti-periplanar conformation, where the hydrogen to be removed and the leaving group are on opposite sides of the C-C bond and in the same plane. This alignment allows for optimal overlap of the developing p-orbitals in the transition state.

In the case of 2-chloroethyl sulfide derivatives, the conformational flexibility of the ethyl chain allows it to adopt the necessary anti-periplanar geometry for elimination to occur. The presence of a strong, sterically hindered base would favor the E2 pathway over the SN2 pathway. The product of such an elimination reaction would be p-nitrophenyl vinyl sulfide.

The competition between substitution and elimination is a common theme in the chemistry of alkyl halides and is influenced by factors such as the strength and steric bulk of the base/nucleophile, the structure of the substrate, and the reaction conditions.

Impact of Electron-Withdrawing Substituents on Sulfur on Elimination Efficiency

The presence of electron-withdrawing substituents on the sulfur atom significantly influences the efficiency of elimination reactions. In the case of this compound, the p-nitrophenyl group acts as a potent electron-withdrawing group. This electronic effect decreases the electron density on the sulfur atom, which in turn affects the stability of the transition state during elimination reactions.

Elimination reactions, such as dehydrochlorination, often proceed through mechanisms where a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group (in this case, chlorine). chadsprep.com The stability of the resulting alkene is a key driving force for the reaction. chadsprep.com The nature of the substituent on the sulfur can influence the acidity of the beta-protons and the stability of the carbocation intermediate in E1-like mechanisms. youtube.commasterorganicchemistry.com For instance, a more electron-withdrawing group can increase the acidity of the beta-protons, potentially favoring an E2 mechanism. youtube.commasterorganicchemistry.com However, the specific impact on elimination efficiency in this compound would require detailed kinetic studies comparing it to analogues with electron-donating groups.

Oxidation and Reduction Pathways of the Sulfide Moiety

The sulfide group in this compound is susceptible to both oxidation and reduction, leading to a variety of products with different oxidation states of sulfur.

Selective Oxidation to Sulfoxides using Advanced Reagents

The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis, but it can be challenging to prevent over-oxidation to the corresponding sulfone. nih.gov A variety of advanced reagents have been developed to achieve high selectivity. organic-chemistry.org For instance, hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride has been shown to be an efficient system for the selective oxidation of sulfides to sulfoxides. researchgate.net Other methods include the use of hypervalent iodine reagents, such as IBX-esters, which allow for clean and selective oxidation under mild conditions. thieme-connect.com These reagents are often compatible with various functional groups, which is crucial when dealing with complex molecules. thieme-connect.com A "green" approach utilizing hydrogen peroxide and glacial acetic acid has also been reported to give excellent yields of sulfoxides with simple work-up procedures. nih.gov

Table 1: Selective Oxidation of Various Sulfides to Sulfoxides

| Sulfide | Oxidizing Agent | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl phenyl sulfide | Hydrogen Peroxide | Glacial Acetic Acid | 98 | nih.gov |

| Diphenyl sulfide | Hydrogen Peroxide | Glacial Acetic Acid | 95 | nih.gov |

| Methyl p-tolyl sulfide | IBX-ester | Acetonitrile | 95 | thieme-connect.com |

| Benzyl phenyl sulfide | IBX-ester | Acetonitrile | 92 | thieme-connect.com |

| Thioanisole | Hydrogen Peroxide | Zirconium Tetrachloride/Methanol | 95 | researchgate.net |

Oxidative Transformations in Complex Chemical Systems

In more complex chemical systems, the oxidation of this compound can be influenced by the presence of other reactive species and environmental factors. The oxidation of similar compounds, such as the chemical warfare agent mustard gas (bis(2-chloroethyl)sulfide), has been studied extensively. researchgate.net Oxidation is a primary pathway for the decontamination of such agents. researchgate.net The resulting sulfoxide is generally less toxic than the parent sulfide. The reaction conditions, including the choice of oxidant and catalyst, play a crucial role in determining the product distribution and reaction rate. mdpi.com

Hydrolytic Degradation Pathways

The presence of the 2-chloroethyl group makes this compound susceptible to hydrolysis, a key degradation pathway in aqueous environments.

Mechanisms of Hydrolysis for 2-Chloroethyl Sulfides in Aqueous Environments

The hydrolysis of 2-chloroethyl sulfides generally proceeds through an SN1-like mechanism involving the formation of a cyclic sulfonium (B1226848) ion (episulfonium ion) intermediate. acs.org This intramolecular cyclization is facilitated by the neighboring sulfur atom and results in the expulsion of the chloride ion. researchgate.net The highly reactive episulfonium ion is then rapidly attacked by water to form the corresponding 2-hydroxyethyl sulfide and a proton. acs.org The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of other nucleophiles. nih.govacs.org At higher concentrations, the kinetics can become more complex due to the formation of dimeric sulfonium salts. acs.org

Table 2: Factors Influencing the Hydrolysis of 2-Chloroethyl Sulfides

| Factor | Effect on Hydrolysis Rate | Mechanism | Reference |

|---|---|---|---|

| Increased Temperature | Increases rate | Provides activation energy for the reaction | nih.gov |

| Presence of Nucleophiles (e.g., thiosulfate) | Increases rate | Traps the episulfonium ion intermediate, preventing the reverse reaction | acs.org |

| High Substrate Concentration | Complex kinetics, deviation from first-order | Formation of dimeric sulfonium salts | acs.org |

| Excess Chloride Ions | Can alter the reaction mechanism | Leads to unexpected changes in rates and product distributions | acs.org |

pH Dependence of Hydrolytic Degradation

[Content could not be generated as no specific data was found in the search results.]

Spectroscopic and Computational Characterization in Academic Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 2-Chloroethyl p-nitrophenyl sulfide (B99878) is critical for understanding its reactivity and potential applications. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 2-chloroethyl phenyl sulfide, the molecular ion peak ([M]⁺) is observed at an m/z of 172, corresponding to the molecular formula C₈H₉ClS. chemicalbook.com The isotopic pattern of this peak, with a significant signal at m/z 174 (approximately one-third the intensity of the m/z 172 peak), is characteristic of the presence of a single chlorine atom. chemicalbook.com For 2-Chloroethyl p-nitrophenyl sulfide, the expected molecular weight would be higher due to the addition of the nitro group (NO₂).

Table 1: Spectroscopic Data for 2-Chloroethyl phenyl sulfide

| Technique | Parameter | Value | Reference |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (ppm) -CH₂Cl | 3.583 | chemicalbook.com |

| Chemical Shift (ppm) -SCH₂- | 3.192 | chemicalbook.com | |

| Chemical Shift (ppm) Aromatic-H | 7.221-7.368 | chemicalbook.com | |

| Mass Spectrometry (EI) | Molecular Ion Peak (m/z) | 172 | chemicalbook.com |

| Isotopic Peak (m/z) | 174 | chemicalbook.com |

Computational Chemistry Approaches for Mechanistic Insights and Reactivity Prediction

Computational chemistry offers a theoretical lens to examine the behavior of molecules, providing insights that complement experimental findings. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity and reaction mechanisms of chemical compounds. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed map of the reaction pathway.

While specific DFT studies on the reaction pathways of this compound were not found in the search results, the methodology has been extensively applied to similar sulfur-containing compounds and nitroaromatics. researchgate.netresearchgate.net For instance, DFT has been used to study the decomposition pathways of nitroalkanes and the reactivity of allyl mercaptan and its derivatives. researchgate.netmdpi.com Such studies often focus on bond dissociation energies, activation barriers for reactions, and the influence of substituents on reactivity. researchgate.net For this compound, DFT could be employed to investigate its susceptibility to nucleophilic substitution at the carbon bearing the chlorine atom and to understand the electronic effects of the p-nitro group on the sulfide linkage.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the behavior of molecules in different environments. These simulations model the movement of atoms and molecules over time based on classical mechanics.

There are no specific MD simulation studies on this compound in the provided search results. However, MD simulations are a powerful tool for understanding how molecules like this would interact with solvents or biological macromolecules. For example, MD simulations could be used to study the solvation of this compound in different solvents, providing insights into its solubility and transport properties. Furthermore, if this compound were to be studied for its interaction with a biological target, MD simulations could be used to model the binding process and identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex.

Applications in Advanced Organic Synthesis and Catalytic Systems

Utilization as a Building Block in Complex Molecule Synthesis

2-Chloroethyl p-nitrophenyl sulfide (B99878) is recognized for its potential as an intermediate and a foundational component in the field of organic synthesis. cymitquimica.com The compound's utility stems from its distinct functional groups. The presence of a chloroethyl group provides a reactive site, making it a valuable building block for constructing more complex molecular architectures. cymitquimica.com This reactivity allows for its use in various synthetic pathways where the introduction of a thioether linkage connected to an aromatic ring is desired.

The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties and reactivity of the benzene (B151609) ring. cymitquimica.com Furthermore, the thioether linkage itself can impart unique properties, such as enhanced nucleophilicity, to the molecule. cymitquimica.com These characteristics make 2-Chloroethyl p-nitrophenyl sulfide a versatile reagent for chemists aiming to synthesize targeted molecules with specific electronic and structural features.

Role in Chemical Deactivation and Detoxification Research

A comprehensive review of scientific literature did not yield specific research studies focusing on the use of this compound in chemical deactivation and detoxification.

There are no available research findings that document the use of this compound as a simulant for chemical warfare agents in studies involving catalytic systems.

No specific studies concerning the deactivation processes of this compound within microemulsion systems were found in the available literature.

Investigations in Functional Material Development

Detailed investigations into the application of this compound for the development of functional materials have not been reported in the reviewed scientific literature.

There is no available research data on the integration of this compound into responsive polymer systems.

No studies on the surface chemistry or adsorption phenomena of this compound on adsorbent materials were identified.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes for 2-Chloroethyl p-nitrophenyl Sulfide (B99878)

The traditional synthesis of thioethers, including 2-Chloroethyl p-nitrophenyl sulfide, often relies on methods that may not meet contemporary standards of green chemistry. acsgcipr.org Future research should prioritize the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Key areas for exploration include:

Metal-Free Catalysis: Investigating metal-free catalytic systems, such as those employing triflic acid or recyclable superacid catalysts like NAFION®, could offer a more sustainable alternative to traditional metal-based catalysts. researchgate.net These methods have the potential to reduce metal contamination in the final product and simplify purification processes. researchgate.net

Photocatalysis and C-H Activation: The application of redox photocatalysis and C-H activation represents a frontier in thioether synthesis. acsgcipr.org These techniques could enable more direct and atom-economical routes to this compound, minimizing waste and the use of pre-functionalized starting materials. acsgcipr.org

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and process control. Future studies could focus on developing optimized flow reactor setups for the synthesis of this compound.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes

| Feature | Traditional Synthesis | Sustainable Future Routes |

| Catalyst | Often metal-based | Metal-free, photocatalysts |

| Solvents | Potentially hazardous organic solvents | Greener solvents, solvent-free conditions |

| Byproducts | Can generate significant waste | Water as the primary byproduct, high atom economy |

| Efficiency | Variable | Potentially higher yields and selectivity |

| Safety | May involve harsh reaction conditions | Milder conditions, improved process control |

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Future research should leverage advanced, real-time spectroscopic techniques to probe reaction kinetics and identify transient intermediates.

Techniques that could be employed include:

In-situ FTIR and Raman Spectroscopy: These methods can provide real-time information on the concentration of reactants, products, and intermediates, allowing for a detailed kinetic analysis of synthetic reactions. researchgate.net For instance, the disappearance of characteristic vibrational bands of starting materials and the appearance of new bands corresponding to the product can be monitored to elucidate the reaction pathway. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions involving radical intermediates, EPR spectroscopy, combined with spin trapping techniques, can be invaluable for their detection and characterization. nih.gov This could be particularly relevant for investigating novel photocatalytic routes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR studies can track the formation of products and byproducts, providing insights into reaction selectivity and mechanism. nih.gov

Exploration of Novel Catalytic Applications in Selective Organic Transformations

The sulfur atom in this compound, with its lone pair of electrons, presents an opportunity for its use as a ligand in catalysis. thieme-connect.com While historically less explored than phosphorus and nitrogen-based ligands, thioether-containing ligands are gaining increasing attention. thieme-connect.com

Future research could focus on:

Ligand Design and Synthesis: Modifying the structure of this compound to create novel thioether-containing ligands for transition metal catalysis.

Homogeneous Catalysis: Investigating the performance of metal complexes bearing these new ligands in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. thieme-connect.comacs.org The electronic properties imparted by the p-nitrophenyl group could influence the catalytic activity and selectivity of the metal center.

Asymmetric Catalysis: Developing chiral versions of thioether ligands derived from this compound for use in enantioselective catalysis, a key area in the synthesis of pharmaceuticals and fine chemicals.

Comprehensive Environmental Fate Modeling and Predictive Ecotoxicology

As with any chemical, a thorough understanding of the environmental fate and potential ecotoxicity of this compound is essential. Future research should move beyond basic studies to more comprehensive and predictive models.

Key research avenues include:

Biodegradation Pathways: While the biodegradation of related compounds like p-nitrophenol has been studied, specific pathways for this compound are less understood. nih.govresearchgate.net Future work could involve identifying microbial strains capable of degrading this compound and elucidating the enzymatic reactions involved. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help predict the environmental behavior and toxicity of this compound and its degradation products based on their molecular structure. researchgate.net This approach can prioritize compounds for further experimental testing and risk assessment. researchgate.net

Atmospheric and Aquatic Fate: Investigating the photochemical degradation, hydrolysis, and partitioning of the compound in air and water is crucial for a complete environmental profile. cdc.gov Studies on related nitrophenols indicate that photolysis and biodegradation are significant fate processes. cdc.gov

Table 2: Key Parameters for Environmental Fate Modeling

| Parameter | Research Focus | Potential Impact |

| Biodegradation Half-life | Identifying microbial degradation pathways in soil and water. | Determining persistence in the environment. |

| Photolysis Rate | Measuring degradation under simulated sunlight. | Assessing atmospheric and surface water fate. |

| Soil Sorption Coefficient (Koc) | Quantifying partitioning between soil/sediment and water. | Predicting mobility and bioavailability. |

| Bioaccumulation Factor (BCF) | Estimating uptake in aquatic organisms. | Evaluating potential for food chain contamination. |

Integration into Advanced Materials for Specific Chemical Sensing or Remediation

The unique chemical structure of this compound, featuring a reactive chloroethyl group, a polar nitro group, and a sulfur linkage, makes it a candidate for integration into advanced functional materials.

Future research directions could include:

Chemical Sensors: Developing chemosensors where the sulfide or nitro group acts as a recognition site for specific analytes. For instance, metal oxide semiconductor sensors have been explored for the detection of similar sulfur-containing compounds. mdpi.com The incorporation of this compound or its derivatives could enhance selectivity.

Reactive Polymers and Surfaces: Grafting the molecule onto polymer backbones or surfaces to create materials with specific functionalities. The chloroethyl group can serve as a reactive handle for covalent attachment.

Remediation Technologies: Designing materials that can selectively capture or degrade pollutants. For example, photocatalytic materials decorated with compounds that can interact with and degrade chemical agents are an active area of research. researchgate.net The properties of this compound could be harnessed in materials designed for the detoxification of specific environmental contaminants. nih.gov

Q & A

Basic: What are the established synthetic routes for 2-chloroethyl p-nitrophenyl sulfide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution using p-nitrophenol and 2-chloroethylsulfenyl chloride. Key parameters include:

- Temperature control : Maintaining 0–5°C during the reaction minimizes side reactions like hydrolysis of the chloroethyl group .

- Solvent selection : Anhydrous dichloromethane or benzene improves electrophilic reactivity of the sulfenyl chloride .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with ≥85% purity .

Yield optimization may involve adjusting stoichiometric ratios (1:1.2 molar ratio of p-nitrophenol to sulfenyl chloride) and using desiccants (e.g., molecular sieves) to prevent moisture interference .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 217.675 (M+H⁺), with fragmentation patterns confirming the nitro group and sulfide linkage .

Advanced: How does the reactivity of this compound with biological nucleophiles compare to sulfur mustard analogs?

Methodological Answer:

The chloroethyl group acts as an alkylating agent, targeting cysteine residues in proteins and DNA bases. Key differences from sulfur mustard (HD):

- Reactivity : The p-nitrophenyl group enhances electrophilicity, accelerating alkylation rates compared to HD’s bis-chloroethyl structure .

- Toxicity Profile : Unlike HD, this compound’s nitro group may generate reactive oxygen species (ROS) during metabolism, exacerbating oxidative stress in cellular models .

Experimental Design : Use LC-MS/MS to track adduct formation (e.g., with glutathione or albumin) in vitro .

Advanced: What are the conflicting findings in studies analyzing the environmental degradation pathways of this compound?

Methodological Answer:

Contradictions arise in photocatalytic oxidation studies:

- TiO₂-Based Systems : Some studies report complete mineralization to CO₂ and HNO₃, while others identify persistent intermediates like sulfoxides and nitrophenolic byproducts .

- pH Dependency : Degradation efficiency varies widely (30–90%) across pH 3–9, with acidic conditions favoring nitro group reduction and alkaline conditions promoting sulfide oxidation .

Resolution Strategy : Use GC-MS and ion chromatography to map intermediate toxicity and validate degradation endpoints .

Advanced: How can researchers design experiments to quantify DNA alkylation by this compound in human cell lines?

Methodological Answer:

- Comet Assay : Detect single-strand breaks via electrophoresis; pre-treatment with DNA repair inhibitors (e.g., PARP inhibitors) enhances sensitivity .

- LC-MS/MS Quantification : Monitor N7-guanine adducts using isotopically labeled internal standards (e.g., ¹⁵N5-guanine) .

- Dose-Response Curves : Expose cells (e.g., HaCaT keratinocytes) to 0.1–10 µM concentrations for 24–48 hours, correlating adduct levels with cytotoxicity (MTT assay) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators with organic vapor cartridges .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure .

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution followed by activated carbon adsorption .

Advanced: How do structural modifications (e.g., replacing nitro with methyl groups) alter the compound’s mechanism of action in skin toxicity models?

Methodological Answer:

- Methyl Substitution : 2-Chloroethyl methyl sulfide shows reduced vesicant activity compared to the nitro analog due to lower electrophilicity .

- Experimental Validation : Apply compounds to 3D reconstructed human epidermis (RhE) models; measure IL-6 and TNF-α release via ELISA to compare inflammatory responses .

Advanced: What analytical challenges arise in detecting trace levels of this compound in environmental samples?

Methodological Answer:

- Matrix Interference : Soil and water samples require SPE (solid-phase extraction) with C18 cartridges and methanol elution .

- Detection Limits : GC-ECD (electron capture detection) achieves 0.1 ppb sensitivity for the nitro group, outperforming FID .

- False Positives : Confirm identity via retention time matching and tandem MS/MS fragmentation .

Basic: What computational methods predict the compound’s reactivity in silico?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states for alkylation reactions .

- Molecular Dynamics : Simulate binding affinities to DNA/proteins using GROMACS; validate with experimental kinetic data .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.